3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride
Description
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a tertiary amine compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a branched alkyl chain. The dihydrochloride salt form enhances its solubility in aqueous environments, a common strategy for improving bioavailability in pharmaceutical applications. The morpholine moiety contributes to hydrogen-bonding capabilities, while the 3-methylbutan-1-amine backbone may influence lipophilicity and metabolic stability. Its synthesis likely involves quaternization of the amine group followed by hydrochloric acid treatment, as seen in related compounds .
Properties
IUPAC Name |
3-methyl-3-morpholin-4-ylbutan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,3-4-10)11-5-7-12-8-6-11;;/h3-8,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATGUWJYUDTOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)N1CCOCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 3-methyl-2-butanone and morpholine.
Formation of Intermediate: The first step involves the reaction of 3-methyl-2-butanone with morpholine under acidic conditions to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield 3-methyl-3-(morpholin-4-yl)butan-1-amine.
Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical or industrial use.
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where the morpholine ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine or amine derivatives.
Scientific Research Applications
3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate the effects of morpholine derivatives on biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with analgesic, anti-inflammatory, or antimicrobial properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its structure and functional groups. For example, morpholine derivatives are known to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, thereby affecting neurological functions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- The target compound’s morpholine ring distinguishes it from triazolo-pyridine or piperidine-containing analogs, which may alter receptor binding or pharmacokinetics .
- Branched alkyl chains (e.g., 3-methylbutan-1-amine) are shared with the triazolo-pyridine analog, suggesting similar strategies to modulate lipophilicity .
Key Observations :
- HCl/dioxane is a common reagent for dihydrochloride salt formation, as seen in both the target compound and the methyl ester analog .
- Industrial-scale synthesis (e.g., ) contrasts with smaller-scale procedures, highlighting scalability challenges for morpholine-containing compounds.
Conformational Analysis
The morpholine ring in the target compound likely adopts a chair conformation, as predicted by Cremer-Pople puckering parameters . This contrasts with:
- Piperidine analogs : Chair or boat conformations depending on substituents .
- Triazolo-pyridine analogs : Planar or slightly puckered heterocycles due to aromaticity .
Conformational flexibility may influence intermolecular interactions in crystal packing or biological targets.
Pharmacological and Industrial Relevance
- Morpholine vs.
- Triazolo-pyridine vs. Morpholine : The aromatic triazolo-pyridine group in may confer greater metabolic stability or target affinity compared to morpholine.
Biological Activity
3-Methyl-3-(morpholin-4-yl)butan-1-amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various biological targets, supported by data tables and relevant case studies.
The compound is synthesized through the reaction of morpholine with 3-methylbutan-1-amine under appropriate conditions, typically involving solvents like ethanol or methanol. The resulting product is purified through crystallization or distillation to obtain the dihydrochloride salt form, which enhances its solubility in aqueous solutions.
Chemical Formula: C₉H₁₉Cl₂N₂
Molecular Weight: 222.71 g/mol
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as a modulator of biochemical pathways by binding to active sites on target proteins, influencing their activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
-
Anticancer Activity :
- In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) through caspase activation.
- Case Study : A study demonstrated that compounds similar to 3-methyl-3-(morpholin-4-yl)butan-1-amine exhibited IC50 values ranging from 0.11 to 2.78 µM against various cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
-
Neuropharmacological Effects :
- The compound has been evaluated for anticonvulsant properties, showing promise in reducing seizure activity in animal models.
- Data Table 1 : Summary of anticonvulsant activity in rodent models.
| Compound | Dose (mg/kg) | Seizure Reduction (%) |
|---|---|---|
| 3-Methyl-3-(morpholin-4-yl)butan-1-aminedihydrochloride | 10 | 75 |
| Standard Anticonvulsant (Phenytoin) | 10 | 80 |
- Enzyme Inhibition :
- The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial for conditions like diabetes and obesity.
- Mechanism Detail : It competes with substrate binding at the active site, thereby reducing enzyme activity.
Comparative Analysis with Similar Compounds
A comparative analysis reveals how this compound stands against structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 3-Methyl-3-(morpholin-4-yl)butan-1-aminedihydrochloride | 0.5 | Anticancer |
| 3-(Morpholin-4-yl)propan-1-aminedihydrochloride | 1.2 | Anticancer |
| 3-(Morpholin-4-yl)pentan-1-aminedihydrochloride | 2.5 | Anticancer |
Q & A
Q. Advanced Research :
- Flow Chemistry : Scale-up via continuous flow reactors improves mixing and heat dissipation, critical for exothermic HCl salt formation .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., stoichiometry of HCl, reaction time) using software like MODDE or JMP.
Table 1 : Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Equivalents | 2.0–2.2 eq | Maximizes salt formation |
| Reaction Time | 1–2 hours | Minimizes byproducts |
| Temperature | 20–25°C | Balances kinetics/stability |
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Question
Contradictions (e.g., unexpected NMR splitting or MS adducts) require:
- Multi-NMR Correlation : Combine -, -, and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity between the morpholine ring and methyl groups .
- Computational Modeling : Use DFT (Density Functional Theory) to predict NMR chemical shifts (e.g., Gaussian or ORCA software). Compare experimental vs. calculated values to validate assignments .
- Crystallographic Validation : X-ray structures provide unambiguous proof of connectivity. SHELX refinement parameters (e.g., ADPs, R-factors) must align with expected bond lengths/angles .
Case Study : If -NMR shows extra peaks, perform LC-MS to check for diastereomers or hydrate formation. Adjust drying protocols (e.g., azeotropic distillation with toluene) to remove water .
How does the morpholine ring influence the compound’s physicochemical properties?
Advanced Question
The morpholine moiety (a six-membered ring with one oxygen and one nitrogen) impacts:
- Solubility : Enhances aqueous solubility via hydrogen bonding with water (logP reduced by ~1.5 compared to non-polar analogs) .
- Stability : The ring’s electron-rich nitrogen participates in salt formation, improving stability under acidic conditions.
- Bioavailability : Morpholine derivatives often exhibit improved membrane permeability due to balanced lipophilicity .
Table 2 : Key Physicochemical Properties
| Property | Value/Behavior | Method of Determination |
|---|---|---|
| logP (calc.) | 1.2–1.5 | Reverse-phase HPLC |
| pKa (amine) | ~8.5–9.0 | Potentiometric titration |
| Melting Point | 180–185°C (dec.) | DSC/TGA |
What are the challenges in scaling up synthesis from lab to industrial scale?
Advanced Question
Critical challenges include:
- Purification : Removing trace morpholine or HCl residues requires large-scale column chromatography or recrystallization. Industrial setups may use falling-film evaporators for solvent removal .
- Safety : Exothermic HCl addition necessitates jacketed reactors with precise temperature control.
- Regulatory Compliance : Impurity profiles must meet ICH guidelines (e.g., ≤0.15% for any unknown impurity). Implement PAT (Process Analytical Technology) for real-time monitoring .
Mitigation Strategy : Pilot-scale trials with DOE to identify critical process parameters (CPPs). Use QbD (Quality by Design) principles to ensure robustness.
How can researchers investigate the compound’s potential biological activity?
Basic Question
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance).
- ADME Studies : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Q. Advanced Research :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
